Intellectual Property (IP) Freedom-to-Operate: Absence from Dominant Oxadiazole Cytoprotection Patent
A search of US Patent 10,793,558 (Quinoline oxadiazoles as cytoprotective agents) reveals no claim encompassing the 4-methoxyphenyl-oxadiazole-substituted quinazoline-2,4-dione scaffold, whereas numerous other oxadiazole-containing heterocycles are explicitly claimed [1]. The target compound’s precise substitution pattern places it outside the protected chemical space of this key patent in the cytoprotection arena. This gap creates a viable research and development corridor for investigators seeking novel neuroprotective or cytoprotective leads without the encumbrance of existing composition-of-matter claims.
| Evidence Dimension | Patent coverage of oxadiazole-containing cytoprotective compounds |
|---|---|
| Target Compound Data | Not claimed in US 10,793,558 |
| Comparator Or Baseline | Quinoline-oxadiazole and related heterocycles claimed in US 10,793,558 |
| Quantified Difference | Zero overlap in composition-of-matter claims for the specific 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) scaffold |
| Conditions | Full-text patent search for ‘methoxyphenyl’ and ‘quinazoline-2,4-dione’ substructures (US 10,793,558 B2) |
Why This Matters
Procurement of this compound carries a lower risk of patent infringement than many structurally related oxadiazole hybrids, preserving commercial and academic downstream freedom.
- [1] Dahl R. Quinoline oxadiazoles as cytoprotective agents. US Patent 10,793,558 B2. Issued October 6, 2020. View Source
